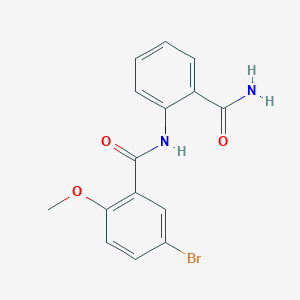![molecular formula C20H15N3O3 B244975 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244975.png)
4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has a molecular formula of C22H18N4O2.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of certain enzymes such as tyrosine kinases and proteases. This compound binds to the active site of the enzyme and prevents its activity, thereby inhibiting the downstream signaling pathways. The inhibition of these enzymes has been shown to have therapeutic benefits in various diseases such as cancer, inflammation, and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide have been studied extensively in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potent inhibitory activity against certain enzymes, its anti-inflammatory, anti-cancer, and anti-viral properties, and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include:
1. Further studies to determine the optimal dosage and administration route of this compound for therapeutic applications.
2. Studies to investigate the potential toxicity of this compound in vivo.
3. Development of new analogs of this compound with improved potency and selectivity.
4. Studies to investigate the potential of this compound as a lead compound for drug development.
5. Investigation of the potential of this compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound with promising potential in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, anti-inflammatory, anti-cancer, and anti-viral properties. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-amino-4-methoxybenzoic acid, 2-aminopyridine, and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to give the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and proteases. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O3/c1-25-16-10-6-13(7-11-16)19(24)22-15-8-4-14(5-9-15)20-23-18-17(26-20)3-2-12-21-18/h2-12H,1H3,(H,22,24) |
InChI Key |
NEKGNEYRMMLISR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)


![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244911.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)